

(S)-3-Hydroxymyristic acid natural sources and occurrence

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An In-Depth Technical Guide to the Natural Sources and Occurrence of 3-Hydroxymyristic Acid
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, occurrence, and biological significance of 3-hydroxymyristic acid (3-hydroxy-tetradecanoic acid). It details its primary role as a core structural component of lipopolysaccharide (LPS) in Gram-negative bacteria, addressing the stereospecificity of its natural form. The guide summarizes the fatty acid composition of Lipid A from various bacterial species, outlines detailed experimental protocols for its quantification, and illustrates key biological pathways in which it is involved, including bacterial biosynthesis and host immune recognition in both mammals and plants.

Introduction to 3-Hydroxymyristic Acid

3-Hydroxymyristic acid is a 14-carbon saturated fatty acid with a hydroxyl group at the C-3 (or β) position.[1] It is a crucial molecule in microbiology and immunology due to its role as a fundamental component of endotoxins. While the molecule exists as two stereoisomers, (R)-3-hydroxymyristic acid and **(S)-3-hydroxymyristic acid**, it is the (R)-enantiomer that is predominantly found in nature.[2] The biosynthesis pathway for Lipid A, the primary natural source of this fatty acid, specifically incorporates the (R)-form.[3][4][5] Studies analyzing the lipopolysaccharides from a wide array of bacterial groups have confirmed that the 3-hydroxy fatty acids present, including 3-hydroxymyristic acid, possess the D-configuration, which

corresponds to the (R)-enantiomer.[2] Information on the natural occurrence of the (S)-enantiomer is scarce, though it has been noted as a component of bacterial lipopolysaccharides in some contexts.[6] Due to its integral role in the structure of endotoxin, the detection and quantification of 3-hydroxymyristic acid serve as a reliable chemical marker for the presence of Gram-negative bacteria in clinical and environmental samples.[7][8]

Natural Sources and Occurrence

The principal natural source of 3-hydroxymyristic acid is the Lipid A moiety of lipopolysaccharide (LPS), which is a major component of the outer membrane of most Gram-negative bacteria.[9][10]

- **Gram-Negative Bacteria:** Lipid A serves as the hydrophobic anchor of LPS in the bacterial outer membrane and is responsible for its endotoxic activity.[9][11] (R)-3-hydroxymyristic acid is one of the most common 3-hydroxy fatty acids found in the Lipid A of Enterobacteriaceae, such as *Escherichia coli* and *Salmonella* species, where it is typically amide-linked to the glucosamine disaccharide backbone.[2][12] Its presence and linkage are critical for the structural integrity of the outer membrane and for the activation of the host's innate immune system.[9][11] The specific fatty acid composition of Lipid A, including the chain length and presence of 3-hydroxy fatty acids, varies significantly among different bacterial species and can be influenced by environmental conditions such as growth temperature.[10]
- **Other Potential Sources:** While overwhelmingly associated with bacterial LPS, 3-hydroxy fatty acids in general have been reported in other contexts. Medium-chain 3-hydroxy fatty acids have been identified in foodstuffs like milk and cheese.[6] Additionally, 3-hydroxytetradecanoic acid has been reported as a metabolite in organisms such as *Hypericum perforatum* (St. John's Wort) and *Drosophila melanogaster*, although the specific enantiomeric form is often not specified.[1]

Quantitative Occurrence in Bacterial Lipid A

The type, number, and position of fatty acids in Lipid A are diverse across bacterial species, which influences the molecule's biological activity. (R)-3-hydroxymyristic acid is a primary acyl chain in many pathogenic bacteria. The following table summarizes the characteristic fatty acid composition of Lipid A from several representative Gram-negative bacteria.

Bacterial Species	Lipid A Acylation	Primary 3-Hydroxy Acyl Chains	Other Major Acyl Chains	Reference(s)
Escherichia coli	Hexa-acylated	C14:0 (3-OH)	C12:0, C14:0	[12]
Salmonella Typhi	Hexa-acylated	C14:0 (3-OH) (~56%)	C12:0 (~8.5%), C14:0 (~12.5%), C16:0 (~23%)	[2]
Pseudomonas aeruginosa	Penta- or Hexa-acylated	C10:0 (3-OH), C12:0 (3-OH)	C10:0, C12:0, C12:0 (2-OH)	[1][13]
Neisseria gonorrhoeae	Hexa-acylated	C12:0 (3-OH), C14:0 (3-OH)	C12:0	[11]
Burkholderia cepacia	Penta-acylated	C14:0 (3-OH), C16:0 (3-OH)	C14:0	[11]
Bacteroides fragilis	Penta-acylated	C15:0 (3-OH), C16:0 (3-OH), iso-C17:0 (3-OH)	iso-C15:0	[10]

Biological Pathways

Biosynthesis of Lipid A in Gram-Negative Bacteria

The biosynthesis of Lipid A is a conserved pathway that begins in the cytoplasm. The first committed step involves the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) with (R)-3-hydroxymyristoyl-ACP, a reaction catalyzed by the enzyme LpxA. This step establishes the foundational 3-hydroxy fatty acid linkage. Subsequent enzymatic steps, including deacetylation, further acylation, cleavage of the UDP moiety, and phosphorylation, lead to the formation of the complete Lipid A structure, which is then transported to the outer membrane.

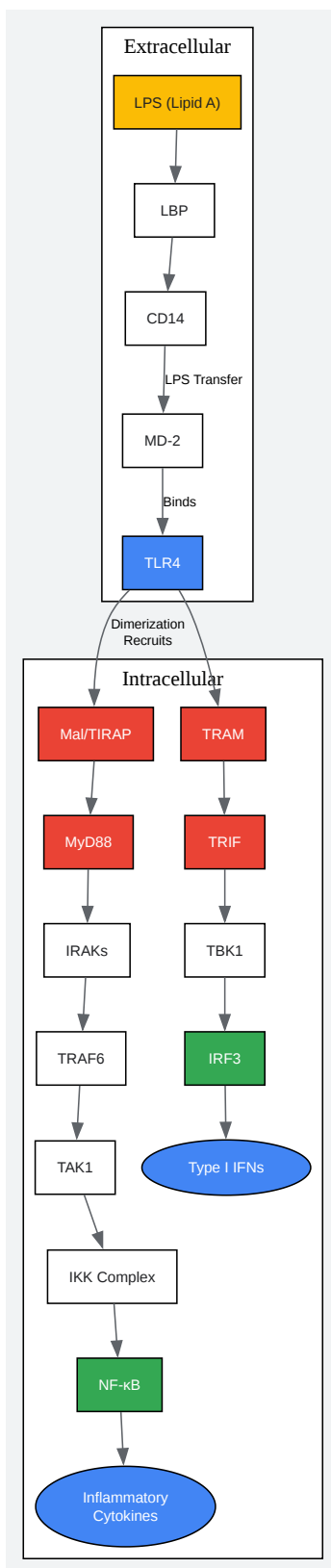


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Caption: Simplified biosynthesis pathway of Lipid A in E. coli.

Mammalian Innate Immune Signaling (TLR4 Pathway)

In mammals, Lipid A is the primary microbial structure recognized by the Toll-like receptor 4 (TLR4) complex. This recognition is the first step in initiating an innate immune response to Gram-negative bacterial infection. The process involves accessory proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2, which collectively deliver LPS to TLR4, inducing receptor dimerization and initiating downstream signaling cascades that culminate in the production of inflammatory cytokines.[7][14][15]

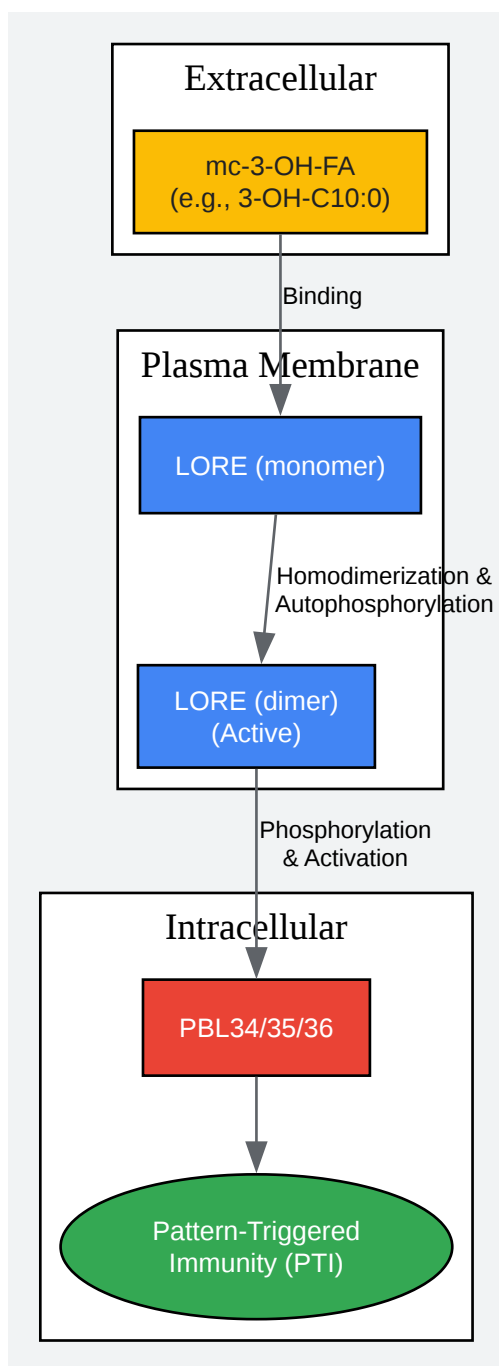


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Caption: LPS recognition and downstream signaling via the TLR4 receptor.

Plant Immune Signaling (LORE Pathway)

In plants such as *Arabidopsis thaliana*, the cell-surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) functions as a pattern recognition receptor (PRR) that senses medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs). [16] This recognition triggers pattern-triggered immunity (PTI), a broad-spectrum defense response. The binding of mc-3-OH-FAs induces LORE homodimerization and activation through autophosphorylation, which in turn activates downstream cytoplasmic kinases to mount an immune response. [9][11][16]



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Caption: LORE-mediated recognition of 3-OH-FAs and activation of plant immunity.

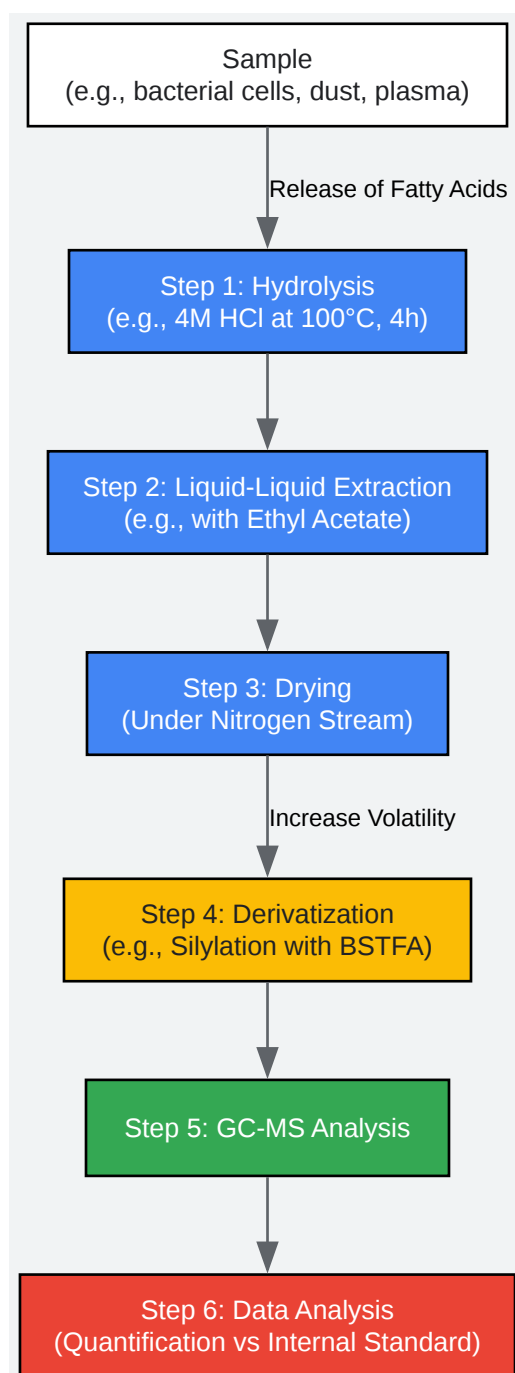
Experimental Protocols

The quantification of 3-hydroxymyristic acid from biological or environmental samples is a key method for detecting the presence of Gram-negative bacteria and their endotoxins. Gas

chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.[7]

General Workflow for GC-MS Analysis

The analysis involves releasing the covalently bound 3-hydroxy fatty acids from the Lipid A moiety, extracting them, and converting them into volatile derivatives suitable for GC-MS analysis.



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Caption: General experimental workflow for 3-hydroxy fatty acid analysis by GC-MS.

Detailed Methodology for Quantification by GC-MS

This protocol is a composite based on established methods for analyzing 3-hydroxy fatty acids from complex samples.^{[8][17]}

1. Sample Preparation and Hydrolysis:

- To a known quantity of sample (e.g., 1-5 mg of lyophilized bacterial cells or dust), add an internal standard (e.g., deuterated 3-hydroxymyristic acid or 3-hydroxytridecanoic acid) for accurate quantification.
- Add 2 mL of 4 M hydrochloric acid (HCl).
- Seal the container (e.g., a Pyrex tube with a Teflon-lined screw cap) and heat at 100°C for 4-5 hours to hydrolyze the LPS and release the ester- and amide-linked fatty acids.
- Allow the sample to cool to room temperature.

2. Extraction:

- Extract the liberated fatty acids from the aqueous hydrolysate by adding 3 mL of an organic solvent (e.g., ethyl acetate or a hexane:diethyl ether mixture).
- Vortex vigorously for 2 minutes.
- Centrifuge at ~2000 x g for 10 minutes to separate the phases.
- Carefully transfer the upper organic layer to a clean tube.
- Repeat the extraction step on the aqueous phase twice more, pooling the organic extracts.

3. Derivatization:

- Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.

- To the dried residue, add 100 μ L of a derivatizing agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine solvent.
- Seal the tube and heat at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) ether and ester derivatives, respectively.
- Cool the sample to room temperature before analysis.

4. GC-MS Analysis:

- Gas Chromatograph: Use a capillary column suitable for fatty acid analysis, such as a HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Injection: Inject 1 μ L of the derivatized sample in splitless mode.
- Oven Program: A typical temperature program starts at 80°C, holds for 2-5 minutes, then ramps at 5-10°C/min to a final temperature of 280-300°C, holding for 5-10 minutes.^[17]
- Mass Spectrometer: Operate in electron impact (EI) ionization mode. For quantification, use selected ion monitoring (SIM) mode. The characteristic fragment ion for TMS-derivatized 3-hydroxy fatty acids is often at m/z 175, with another characteristic ion at m/z 233 for the unlabelled 3-hydroxy fragment.^{[15][17]}
- Quantification: Identify the 3-hydroxymyristic acid derivative peak based on its retention time relative to standards. Quantify by comparing the peak area to that of the internal standard.

5. Chiral Analysis:

- To resolve the (R) and (S) enantiomers, specialized chiral chromatography is required.^[6]
- This can be achieved by using a chiral stationary phase column in either GC or HPLC.
- Alternatively, the fatty acids can be derivatized with a chiral reagent (e.g., dinitrophenyl isocyanate) to form diastereomers, which can then be separated on a standard achiral column.

Conclusion

3-Hydroxymyristic acid, predominantly in its (R)-enantiomeric form, is a key biomarker for the presence of Gram-negative bacteria due to its central role in the structure of Lipid A. Its unique chemical nature allows for sensitive detection using methods like GC-MS, providing a quantitative measure of endotoxin load. Understanding the occurrence, biosynthesis, and biological activity of this molecule is critical for researchers in microbiology, immunology, and drug development. The signaling pathways it triggers in both mammals and plants highlight its importance as a microbe-associated molecular pattern (MAMP) and underscore its relevance as a target for diagnosing infections and modulating immune responses.

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